

2-Iodo-5-methoxypyridine: A Technical Guide to Physical Properties and Handling

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Compound of Interest

Compound Name: 2-Iodo-5-methoxypyridine

Cat. No.: B1310883

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical intermediates they work with is paramount. This guide provides an in-depth look at the physical appearance and proper storage of **2-Iodo-5-methoxypyridine**, a key building block in the synthesis of novel pharmaceutical and agrochemical agents.^{[1][2]}

Physical and Chemical Properties

2-Iodo-5-methoxypyridine is a pyridine derivative with the chemical formula C_6H_6INO .^[1] Its utility as a synthetic intermediate is largely due to the reactivity of the iodine substituent, making it a valuable component for functionalization in medicinal chemistry.^{[1][2]} The methoxy group can enhance the solubility and bioavailability of the resulting agrochemical formulations.^{[1][2]}

The reported physical properties of **2-Iodo-5-methoxypyridine** can vary slightly, which may be attributed to different isomeric forms or purities. The most commonly cited form, **2-Iodo-5-methoxypyridine** (CAS No. 163129-79-1), is typically a solid. However, the isomeric 5-Iodo-2-methoxypyridine (CAS No. 13472-61-2) has been reported as both a solid and a liquid. It is crucial for researchers to verify the specific isomer and its corresponding properties from the supplier's documentation.

The quantitative data for **2-Iodo-5-methoxypyridine** is summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	235.03 g/mol	[1]
Appearance	Light yellow solid	[1]
Melting Point	59 - 61 °C	[1]
Boiling Point	74 °C @ 5.3 mmHg 106 - 108 °C @ 30 Torr 237 °C @ 760 mmHg	[3][4][5]
Solubility	Poorly soluble in water; Soluble in organic solvents such as dichloromethane and chloroform.	[6][7]

Storage and Handling

Proper storage and handling of **2-Iodo-5-methoxypyridine** are essential to maintain its integrity and ensure laboratory safety. This compound is classified as hazardous and requires careful handling to avoid exposure.[3][4][8][9][10]

Key Storage Recommendations:

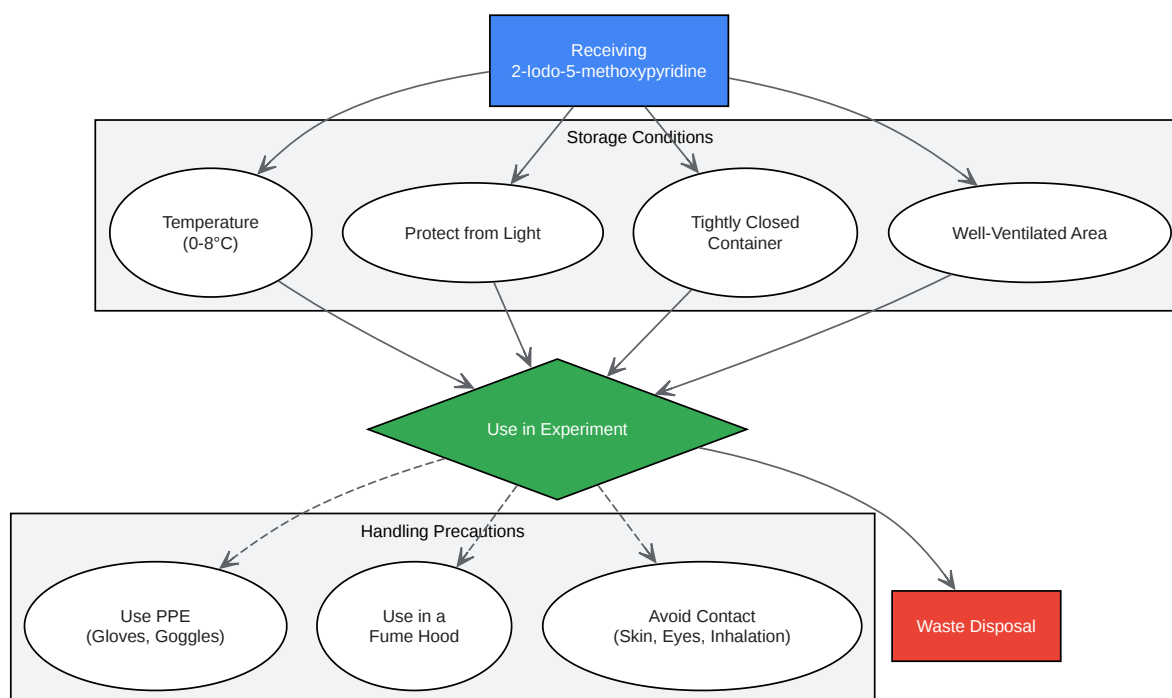
- Temperature: Store in a cool environment, with recommended temperatures ranging from 0-8°C.[1] Some suppliers specify storage at 4°C.[9][11]
- Atmosphere: Keep in a dry and well-ventilated area.[12][13][14]
- Container: The container should be kept tightly closed to prevent contamination and degradation.[12][13][14]
- Light: Protect from light, as the compound may be light-sensitive.[3][5][9][11]

Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

- Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12] Use only in a well-ventilated area.
- Skin and Eye Contact: The compound is reported to cause skin and serious eye irritation.[3][4][8][10] In case of contact, wash the affected area thoroughly with soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12]
- Ingestion: It is harmful if swallowed.[8][10]

The following diagram illustrates the recommended storage and handling workflow for **2-Iodo-5-methoxypyridine**.



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Caption: Workflow for the safe storage and handling of **2-Iodo-5-methoxypyridine**.

Experimental Protocols

While specific, detailed experimental protocols involving **2-Iodo-5-methoxypyridine** are proprietary and vary based on the target molecule, its general reactivity as a halogenated pyridine makes it a versatile reagent in cross-coupling reactions. Researchers commonly employ it in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce the methoxypyridinyl moiety into a larger molecular scaffold. The choice of catalyst, ligand, base, and solvent system is critical and must be optimized for each specific transformation. Investigators should refer to the broader organic chemistry literature for methodologies related to pyridine functionalization.

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